3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound with the molecular formula C16H18N2O3S. This compound features a pyridine ring substituted with an azetidine moiety, which is further functionalized with a 3-methylbenzylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the 3-Methylbenzylsulfonyl Group: The azetidine ring can be functionalized with a 3-methylbenzylsulfonyl group through a nucleophilic substitution reaction.
Attachment to the Pyridine Ring: The final step involves the coupling of the functionalized azetidine with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chloride derivatives in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring.
Sulfonyl Azetidines: Compounds with different sulfonyl groups attached to the azetidine ring.
Uniqueness
3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the combination of its functional groups, which impart distinct chemical properties and potential biological activities. The presence of the 3-methylbenzylsulfonyl group and the azetidine ring makes it particularly interesting for research in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-4-2-5-14(8-13)12-22(19,20)18-10-16(11-18)21-15-6-3-7-17-9-15/h2-9,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBAIJUDCRGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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